Oleyl myristate

Descripción general

Descripción

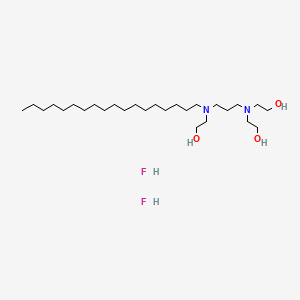

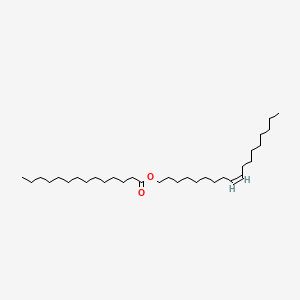

Oleyl Myristate is a compound with the molecular formula C32H62O2 and a molecular weight of 478.83 . It contains oleyl alcohol (octadec-9-en-1-ol) as an alcoholic component . Myristates are salts or esters of myristic acid (tetradecanoic acid) .

Synthesis Analysis

Oleyl Myristate can be synthesized through enzymatic alcoholysis of vegetable oils . In one study, a two-day suspension-based transdermal delivery method was developed, and different penetration enhancers were screened, including isopropyl myristate, oleyl alcohol, oleic acid, and a combination of oleic acid and oleyl alcohol .

Molecular Structure Analysis

The molecular structure of Oleyl Myristate is represented by the SMILES string CCCCCCCCCCCCC(=O)OCCCCCCCC\C=C/CCCCCCCC . The InChI key for Oleyl Myristate is WMOBLRURFXZUMY-MSUUIHNZSA-N .

Chemical Reactions Analysis

In the context of enzymatic reactions, the efficiency of the process can be increased by optimizing the reaction system . The order of effective parameters on wax ester percentage yield were time (33.69%), temperature (30.68%), amount of enzyme (18.78%), and substrate molar ratio (16.85%) .

Physical And Chemical Properties Analysis

Oleyl Myristate has a molecular weight of 478.83 and a molecular formula of C32H62O2 . The elemental analysis of Oleyl Myristate is C, 80.27; H, 13.05; O, 6.68 .

Aplicaciones Científicas De Investigación

Environmentally Friendly Microemulsions

Oleyl myristate can be used in the formation of environmentally friendly vegetable oil microemulsions . These microemulsions are thermodynamically stable, isotropic solutions of water and oil stabilized by appropriate surfactant and/or linker molecules . They exhibit many unique properties, such as being transparent and producing ultralow interfacial tension and ultrahigh solubilization .

Cosmetics

The unique properties of these microemulsions make them desirable in numerous applications, including cosmetics . They can be used in the formulation of various cosmetic products due to their ability to enhance the solubility of various ingredients .

Vegetable Oil Extraction

Microemulsions formed with Oleyl myristate can also be used in the extraction of vegetable oils . The ultralow interfacial tension and ultrahigh solubilization properties of these microemulsions can enhance the efficiency of oil extraction processes .

Soil Remediation

Another application of these microemulsions is in soil remediation . They can be used to remove contaminants from soil due to their high solubilization capacity .

Transdermal Drug Delivery

Oleyl myristate can be used as a penetration enhancer in transdermal drug delivery systems . It can enhance the delivery of drugs across the skin, minimizing hepatic and gastrointestinal side effects associated with oral dosing and improving patient compliance .

Formulation of Transdermal Patches

Oleyl myristate can be used in the formulation of transdermal patches . These patches can deliver a significantly higher amount of drug across the skin, reaching therapeutic targets .

Safety and Hazards

Mecanismo De Acción

Target of Action

Oleyl myristate is a wax ester that primarily targets the skin. It is used as a penetration enhancer in transdermal drug delivery systems . Its role is to increase the permeability of the skin, allowing for the efficient delivery of active pharmaceutical ingredients.

Mode of Action

Oleyl myristate, like other penetration enhancers, works by interacting with the intercellular lipid bilayers in the stratum corneum . This interaction alters the solubilizing ability of the skin, promoting the partition of drugs into the skin and enhancing their absorption .

Biochemical Pathways

It is known that penetration enhancers like oleyl myristate can disrupt the lipidic structure of the skin and interact with intercellular proteins . This disruption enhances the permeability of the skin, allowing for the increased absorption of drugs.

Pharmacokinetics

This allows for the enhanced absorption of the active pharmaceutical ingredient into the systemic circulation .

Result of Action

The primary result of oleyl myristate’s action is the enhanced permeability of the skin, leading to improved absorption of drugs administered transdermally . This can lead to more efficient drug delivery, potentially improving the efficacy of the treatment and patient compliance.

Action Environment

The efficacy and stability of oleyl myristate can be influenced by various environmental factors. For instance, the condition of the skin, such as its hydration level and integrity, can impact the effectiveness of oleyl myristate as a penetration enhancer. Additionally, factors such as temperature and pH may also affect its stability and efficacy .

Propiedades

IUPAC Name |

[(Z)-octadec-9-enyl] tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H62O2/c1-3-5-7-9-11-13-15-16-17-18-19-21-23-25-27-29-31-34-32(33)30-28-26-24-22-20-14-12-10-8-6-4-2/h16-17H,3-15,18-31H2,1-2H3/b17-16- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMOBLRURFXZUMY-MSUUIHNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OCCCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H62O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oleyl myristate | |

CAS RN |

22393-93-7 | |

| Record name | Oleyl myristate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022393937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OLEYL MYRISTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3IWT09177 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1h-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one](/img/structure/B1677183.png)

![Ethanol, 2,2'-[[4-[4-(phenoxymethyl)phenyl]butyl]imino]bis-](/img/structure/B1677184.png)

![2-[[3-Amino-2-hydroxy-4-(4-hydroxyphenyl)butanoyl]amino]-4-methylpentanoic acid](/img/structure/B1677191.png)

![7-Phenyl-1-[5-(pyridin-2-yl)-1,3-oxazol-2-yl]heptan-1-one](/img/structure/B1677196.png)